molecular formula C6H12ClNO B13887157 [(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride

[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride

Cat. No.: B13887157
M. Wt: 149.62 g/mol
InChI Key: PHCXFCNYKNKCJG-PATRPMPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C6H12ClNO. It is a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5?,6-;/m1./s1

InChI Key

PHCXFCNYKNKCJG-PATRPMPQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]1NC(C2)CO.Cl

Canonical SMILES

C1C2CC2NC1CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.